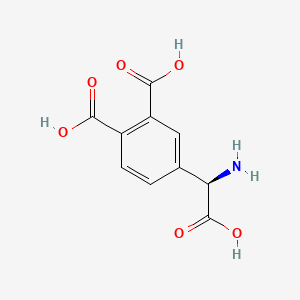

(R)-3,4-Dcpg

Overview

Description

(R)-3,4-Dichlorophenylglycine (R-3,4-DCPG) is a synthetic amino acid that has been investigated for its potential applications in scientific research. It has been studied for its ability to affect the activity of enzymes and receptors, as well as its ability to modulate biological activity in a variety of ways. R-3,4-DCPG has become a popular tool in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

Anticonvulsant Properties

(R)-3,4-Dicarboxyphenylglycines (3,4-DCPGs) have been identified as effective anticonvulsant agents. Specifically, the (R)-isomer is a competitive antagonist of AMPA-type ionotropic glutamate receptors, contributing to its anticonvulsant activity. This is observed in rodent models of epilepsy, where (R)-3,4-DCPG inhibits glutamate release in the rat cerebral cortex, which may contribute to its anticonvulsant actions (Lee, Jane, & Croucher, 2003). Another study confirms the anticonvulsant activity of 3,4-DCPG in mice, with the racemate being more potent than either isomer alone (Moldrich, Beart, Jane, Chapman, & Meldrum, 2001).

Role in Pain Modulation

(R)-3,4-DCPG has also been studied for its effects in pain modulation. For instance, its analogue, (S)-3,4-DCPG, showed effectiveness in reducing inflammatory and neuropathic pain in mice. This suggests a role for mGlu8 receptors, which (R)-3,4-DCPG influences, in modulating pain perception (Marabese et al., 2007).

Neuroprotective Effects

The neuroprotective effects of (S)-3,4-DCPG against seizures induced in immature rats by homocysteic acid were observed, indicating the potential for the (R)-isomer in similar neuroprotective roles. This study highlighted the agonist's effects on subtype 8 of group III metabotropic glutamate receptors (mGluRs), which could be significant for drug therapy in childhood epilepsies (Folbergrová et al., 2008).

Implications for Stress and Aggression

Research indicates that (R)-3,4-DCPG may influence neuronal activity in stress-related brain regions. A studyfound that systemic administration of (S)-3,4-DCPG, an mGlu8 receptor agonist, induced c-Fos expression in stress-related regions of the brain in mice. This finding points towards a role for mGlu8 receptors, which are affected by (R)-3,4-DCPG, in the central integration of stress responses (Linden, Bergeron, Baez, & Schoepp, 2003). Additionally, the effects of (RS)-3,4-DCPG, which combines AMPA antagonist and mGluR8 agonist properties, were analyzed on aggressive behavior in mice, although the results showed no significant behavioral changes (Navarro, De Castro, & Martín-López, 2009).

Structural Insights and Selectivity

A study focusing on the structural basis of (S)-3,4-Dicarboxyphenylglycine (DCPG) as a selective agonist of the mGlu8 receptor provided insights into why it shows high subtype selectivity. Understanding the structure-function relationship of these compounds helps in the development of more targeted therapies (Chen et al., 2018).

properties

IUPAC Name |

4-[(R)-amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424986 | |

| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,4-Dcpg | |

CAS RN |

201730-10-1 | |

| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

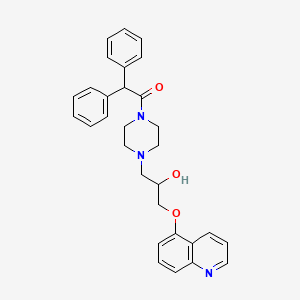

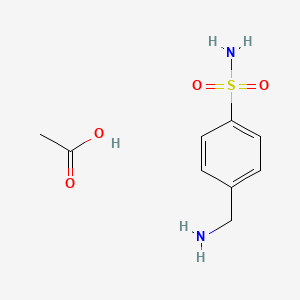

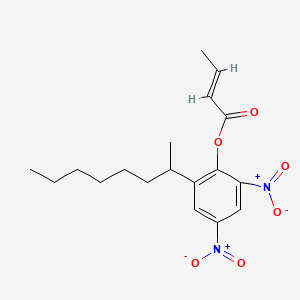

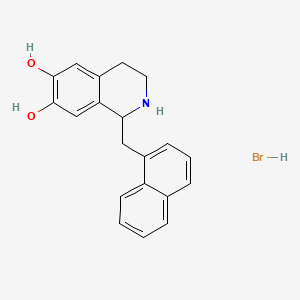

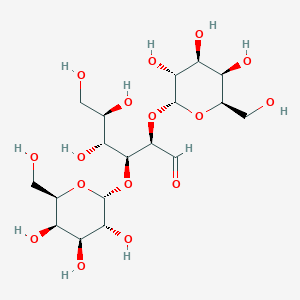

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)